ethyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
The synthesis of ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common synthetic route includes the cyclization reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl chromene derivative . This intermediate can then be further reacted with appropriate amines and benzoic acid derivatives under controlled conditions to yield the target compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amido or ester groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted chromenes, alcohols, and carboxylic acids .
Scientific Research Applications
ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in studying structure-activity relationships.
Mechanism of Action
The mechanism of action of ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be compared with other similar compounds such as:
ETHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDO)BENZOATE: This compound has similar structural features but differs in the substitution pattern on the chromene ring, which can lead to variations in biological activity and chemical reactivity.
ETHYL 7-METHOXY-4-OXO-CHROMENE-2-CARBOXYLATE:
The uniqueness of ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[(7-methyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-3-25-20(24)13-5-7-14(8-6-13)21-19(23)18-11-16(22)15-9-4-12(2)10-17(15)26-18/h4-11H,3H2,1-2H3,(H,21,23) |
InChI Key |
FHHNYTAFBZJGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
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